3-Fluoro-2-(2,2-difluoroethoxy)phenol
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Overview
Description
3-Fluoro-2-(2,2-difluoroethoxy)phenol is a chemical compound with the molecular formula C8H7F3O2 and a molecular weight of 192.13 g/mol It is characterized by the presence of a phenol group substituted with a fluoro group at the 3-position and a difluoroethoxy group at the 2-position
Preparation Methods
The synthesis of 3-Fluoro-2-(2,2-difluoroethoxy)phenol typically involves the reaction of 3-fluorophenol with 2,2-difluoroethanol under specific reaction conditions. The process may include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to achieve the desired product .
Chemical Reactions Analysis
3-Fluoro-2-(2,2-difluoroethoxy)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced phenolic compounds.
Scientific Research Applications
3-Fluoro-2-(2,2-difluoroethoxy)phenol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(2,2-difluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The presence of the fluoro and difluoroethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
3-Fluoro-2-(2,2-difluoroethoxy)phenol can be compared with other similar compounds, such as:
2-Fluoro-3-(trifluoromethyl)phenol: This compound has a trifluoromethyl group instead of a difluoroethoxy group, leading to different chemical and biological properties.
3-Fluoro-2-methoxyphenol: The methoxy group in this compound provides different reactivity and applications compared to the difluoroethoxy group in this compound.
2,3-Difluorophenol:
Properties
Molecular Formula |
C8H7F3O2 |
---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)-3-fluorophenol |
InChI |
InChI=1S/C8H7F3O2/c9-5-2-1-3-6(12)8(5)13-4-7(10)11/h1-3,7,12H,4H2 |
InChI Key |
IAKUWNPHPDZOHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OCC(F)F)O |
Origin of Product |
United States |
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